molecular formula C9H6ClF3 B7891207 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene

2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene

Cat. No.: B7891207
M. Wt: 206.59 g/mol
InChI Key: QGORPQARVVJECO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6ClF3 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethenyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorobenzotrifluoride with an appropriate ethenylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene exerts its effects depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethenyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGORPQARVVJECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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